molecular formula C17H17NO4S2 B2705457 4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione CAS No. 327067-25-4

4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione

Cat. No. B2705457
CAS RN: 327067-25-4
M. Wt: 363.45
InChI Key: RSXUQXJNBPFTOQ-UHFFFAOYSA-N
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Description

The compound “4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione” is a chemical compound with the molecular formula C14H13NO4S . It is a unique chemical that can be used as a building block in various chemical reactions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route . Another study reported the continuous flow microreactor system developed to synthesize N-(3-Amino-4-methylphenyl)benzoate and determine intrinsic reaction kinetics parameters .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with a sulfonyl group and an amino group, both of which are further substituted with phenyl rings .


Chemical Reactions Analysis

While specific chemical reactions involving “4-[(4-Methylphenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione” are not found in the search results, it’s worth noting that organoboron compounds are highly valuable building blocks in organic synthesis. They can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 291.328 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.

Scientific Research Applications

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-14-7-9-15(10-8-14)18(16-11-12-23(19,20)13-16)24(21,22)17-5-3-2-4-6-17/h2-12,16H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXUQXJNBPFTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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